An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-4-fluorobenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorobenzoic acid is a key building block in modern medicinal chemistry and materials science. Its unique trifunctional nature, featuring a carboxylic acid, a nitrile group, and a fluorine atom on a benzene ring, makes it a versatile intermediate for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its application in drug discovery, particularly in the synthesis of kinase inhibitors.
Physicochemical Properties
The distinct arrangement of functional groups in 3-Cyano-4-fluorobenzoic acid governs its physical and chemical behavior. The electron-withdrawing nature of the cyano and fluoro groups significantly influences the acidity of the carboxylic acid. The presence of these polar groups also affects its solubility and other physical characteristics.
Table 1: Core Physicochemical Data for 3-Cyano-4-fluorobenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄FNO₂ | [1][2] |
| Molecular Weight | 165.12 g/mol | [1][2] |
| CAS Number | 171050-06-9 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 180-182 °C | [1] |
| Boiling Point | 322.4 °C at 760 mmHg | [1] |
| Density | 1.42 g/cm³ | [1] |
| pKa | Approximately 3.20 (Predicted) | [3] |
| LogP | 1.46 | [1] |
| Vapor Pressure | 0.000115 mmHg at 25 °C | [1] |
| Refractive Index | 1.564 | [1] |
| Flash Point | 148.8 °C | [1] |
Table 2: Spectral Data for Analagous Compounds
Table 2a: 1H and 13C NMR Data for 4-Fluorobenzoic Acid in DMSO-d₆ [4]
| 1H NMR | Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-2, H-6 | 8.01 | dd | 5.64, 5.6 Hz |
| H-3, H-5 | 7.32 | t | 8.88 Hz |
| -COOH | 13.06 | s | - |
| 13C NMR | Shift (ppm) |
| C=O | 166.85, 166.63 |
| C-F | 164.14 |
| C-2, C-6 | 132.61, 132.52 |
| C-1 | 127.84, 127.81 |
| C-3, C-5 | 116.18, 115.96 |
Table 2b: 13C NMR Data for 3-Cyanobenzoic Acid
| 13C NMR | Shift (ppm) |
| C=O | 165.0 |
| C-1 | 133.5 |
| C-5 | 133.2 |
| C-6 | 132.8 |
| C-4 | 130.3 |
| C-2 | 129.8 |
| C-3 | 112.5 |
| C≡N | 118.2 |
Table 2c: Key IR Absorption Bands for 4-Cyanobenzoic Acid
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3100-2500 | Broad |
| C=O (Carboxylic Acid) | 1700-1680 | Strong |
| C≡N (Nitrile) | 2240 | Medium |
| C-F (Aromatic) | 1250-1100 | Strong |
| C-O (Carboxylic Acid) | 1320-1210 | Strong |
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physicochemical properties of 3-Cyano-4-fluorobenzoic acid.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
Methodology:
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Sample Preparation: A small amount of finely powdered 3-Cyano-4-fluorobenzoic acid is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.
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Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Boiling Point Determination
Due to its high boiling point, the determination requires a suitable high-boiling point liquid for the heating bath.
Methodology:
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Apparatus Setup: A small test tube containing a few milliliters of 3-Cyano-4-fluorobenzoic acid is attached to a thermometer. A capillary tube, sealed at one end, is placed inverted into the test tube. The assembly is then suspended in a heating bath (e.g., silicone oil) within a Thiele tube.
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Heating: The Thiele tube is gently heated at the side arm.
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Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
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Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
pKa Determination by Potentiometric Titration
The acidity of the carboxylic acid group can be precisely determined by potentiometric titration.
Methodology:
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Solution Preparation: A known concentration of 3-Cyano-4-fluorobenzoic acid is dissolved in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
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pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the first or second derivative of the titration curve.
Applications in Drug Discovery
3-Cyano-4-fluorobenzoic acid is a valuable building block in the synthesis of various pharmaceuticals, particularly kinase inhibitors used in oncology. The cyano and carboxylic acid groups provide reactive handles for further chemical modifications, while the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.
Role as a Kinase Inhibitor Intermediate
Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. Small molecule kinase inhibitors are designed to block the activity of these enzymes. 3-Cyano-4-fluorobenzoic acid is frequently used as a starting material or key intermediate in the multi-step synthesis of these inhibitors.
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor, highlighting the incorporation of 3-Cyano-4-fluorobenzoic acid.
Caption: Generalized synthetic workflow for a kinase inhibitor.
In a typical synthesis, the carboxylic acid of 3-Cyano-4-fluorobenzoic acid is activated and coupled with an amine-containing fragment to form an amide bond. This is a crucial step in assembling the core structure of many kinase inhibitors. Subsequent reactions, such as cross-coupling or cyclization, are then performed to build the final, biologically active molecule.
Logical Relationship in Drug Design
The physicochemical properties of 3-Cyano-4-fluorobenzoic acid are directly linked to its utility in drug design. The following diagram illustrates this relationship.
Caption: Property-application relationship in drug design.
Conclusion
3-Cyano-4-fluorobenzoic acid is a fundamentally important molecule for the development of new chemical entities, particularly in the realm of targeted cancer therapies. Its well-defined physicochemical properties, coupled with its synthetic versatility, ensure its continued use as a valuable building block for medicinal chemists and researchers. This guide provides a foundational understanding of its core characteristics and applications, serving as a valuable resource for professionals in the field.
